2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride 2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2680615-76-1
VCID: VC12022948
InChI: InChI=1S/C9H12FN.ClH/c1-7-2-3-8(4-5-11)9(10)6-7;/h2-3,6H,4-5,11H2,1H3;1H
SMILES: CC1=CC(=C(C=C1)CCN)F.Cl
Molecular Formula: C9H13ClFN
Molecular Weight: 189.66 g/mol

2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride

CAS No.: 2680615-76-1

Cat. No.: VC12022948

Molecular Formula: C9H13ClFN

Molecular Weight: 189.66 g/mol

* For research use only. Not for human or veterinary use.

2-(2-fluoro-4-methylphenyl)ethan-1-amine hydrochloride - 2680615-76-1

Specification

CAS No. 2680615-76-1
Molecular Formula C9H13ClFN
Molecular Weight 189.66 g/mol
IUPAC Name 2-(2-fluoro-4-methylphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C9H12FN.ClH/c1-7-2-3-8(4-5-11)9(10)6-7;/h2-3,6H,4-5,11H2,1H3;1H
Standard InChI Key CUGVVBILTQMMBE-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)CCN)F.Cl
Canonical SMILES CC1=CC(=C(C=C1)CCN)F.Cl

Introduction

Chemical and Physical Properties

2-(2-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride is a white crystalline solid with the molecular formula C₉H₁₃ClFN and a molecular weight of 189.66 g/mol. Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC₉H₁₃ClFN
Molecular Weight189.66 g/mol
IUPAC Name2-(2-fluoro-4-methylphenyl)ethanamine hydrochloride
SolubilitySoluble in polar solvents (e.g., water, methanol)
StabilityStable under inert conditions; hygroscopic
Melting PointNot explicitly reported (estimated >200°C)

The compound’s canonical SMILES (CC1=CC(=C(C=C1)CCN)F.Cl) and InChIKey (CUGVVBILTQMMBE-UHFFFAOYSA-N) confirm its structural uniqueness. The fluorine atom enhances electronegativity, while the methyl group contributes to steric effects, influencing reactivity and binding interactions.

Synthesis and Production

Synthetic Routes

The synthesis involves multi-step organic reactions:

  • Phenyl Ring Formation: A Friedel-Crafts acylation or Suzuki coupling introduces the methyl and fluorine substituents to the benzene ring.

  • Amination: Reduction of a nitrile or ketone intermediate (e.g., 2-fluoro-4-methylacetophenone) via catalytic hydrogenation or LiAlH₄ yields the primary amine.

  • Salt Formation: Treatment with hydrochloric acid converts the free amine into its hydrochloride salt, improving crystallinity and solubility.

Industrial-Scale Production

Batch reactors are commonly used, though continuous flow systems are emerging for better temperature control and yield optimization. Purification via recrystallization or chromatography ensures >95% purity.

Chemical Reactivity

The compound participates in reactions typical of aromatic amines and hydrochlorides:

  • Alkylation/Acylation: Reacts with alkyl halides or acyl chlorides to form secondary amines or amides.

  • Oxidation: Forms nitroso or nitro derivatives under strong oxidizing conditions.

  • Acid-Base Reactions: The hydrochloride salt dissociates in aqueous solutions, releasing the free amine at basic pH.

Comparative studies with 2-fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride (CAS No. N/A) reveal that positional isomerism impacts reactivity. The ortho-fluorine in the target compound increases steric hindrance, slowing nucleophilic substitutions compared to para-substituted analogs.

Biological Activity and Applications

Materials Science

  • Polymer Synthesis: Serves as a monomer for cationic polymers used in water treatment and drug delivery .

  • Optoelectronic Materials: Fluorine’s electron-withdrawing effect improves charge transport in organic semiconductors .

Comparative Analysis

CompoundFluorine PositionMethyl PositionBioactivity (TAAR1 EC₅₀)
Target Compoundorthopara1.2 µM
2-Fluoro-1-(4-methylphenyl)ethan-1-aminemetapara2.5 µM

The ortho-fluorine configuration in the target compound improves receptor binding affinity by 52% compared to meta-substituted analogs .

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